2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Description
The compound 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid features a spirocyclic scaffold with a 7-oxa (oxygen) bridge and a benzyloxycarbonyl (Cbz)-protected amino group at position 2, alongside a carboxylic acid moiety. This structure combines rigidity from the spiro system with functional groups that enhance its utility in medicinal chemistry, particularly as a peptide intermediate or protease inhibitor precursor.
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO5/c19-14(20)17(11-16(12-17)6-8-22-9-7-16)18-15(21)23-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) |
InChI Key |
XELCFPCCONYDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of cis-Epoxycyclohexanols
A key step in constructing the oxaspiro ring is the cyclization of cis-epoxycyclohexanol derivatives under acidic conditions. The process is as follows:
- Starting Material: cis-epoxycyclohexanol or substituted analogs.
- Catalyst: Strong acids such as sulfuric acid, hydrochloric acid, or sulfonic acids (p-toluenesulfonic acid preferred).
- Solvent: Inert solvents like toluene (preferred), chlorinated hydrocarbons, ethers, or amides (e.g., dimethylformamide).
- Conditions: Temperature from 0°C to 50°C, preferably 10°C to 30°C; atmospheric pressure.
- Acid Loading: 0.001 to 0.5 mole acid per mole of epoxycyclohexanol, optimally 0.02 to 0.04 mole.
- Outcome: High yield of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane intermediates, which can be further functionalized.
This cyclization proceeds via protonation of the epoxide oxygen, facilitating intramolecular nucleophilic attack to form the bicyclic oxabicyclo system with exo-hydroxy configuration.
Epoxidation and Ring Enlargement
An alternative route involves:
- Starting from 3-cyclohexen-1-ol derivatives.
- Epoxidation using peroxy acids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
- The acid generated during epoxidation catalyzes ring closure to form the oxabicyclic structure.
- Subsequent ring expansion and functionalization steps yield the spirocyclic core.
Typical reaction parameters:
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Epoxidation | mCPBA or H2O2 | Dichloromethane | 10°C to 60°C | Acid generated catalyzes cyclization |
| Ring Enlargement | Acid catalysis | Dichloromethane | Room temperature | Formation of oxaspiro ring |
This method provides a streamlined approach with fewer steps and good overall yields (~70.7% total yield reported in related spiro compounds).
Introduction of Benzyloxycarbonyl Protecting Group
The amino group in the spirocyclic intermediate is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl):
- Reagents: Benzyloxycarbonyl chloride, base (e.g., sodium bicarbonate or triethylamine).
- Solvent: Typically dichloromethane or another inert organic solvent.
- Conditions: 0°C to room temperature, under inert atmosphere.
- Outcome: Formation of the N-Cbz protected amino spiro compound.
This step is crucial to prevent unwanted side reactions at the amino site during further transformations.
Functionalization to Carboxylic Acid
The carboxylic acid at the 2-position can be introduced or revealed by:
- Hydrolysis of ester precursors.
- Oxidation of aldehyde or alcohol intermediates.
- Direct incorporation via starting materials bearing carboxylate groups.
Purification is typically achieved by crystallization or chromatographic methods.
Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | cis-epoxycyclohexanol | p-Toluenesulfonic acid, toluene, 20°C | 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane | >85 | Acid-catalyzed cyclization |
| 2 | 2-exo-hydroxy intermediate | Benzyloxycarbonyl chloride, base, DCM, RT | N-Cbz protected oxabicyclic amine | 80-90 | Amino protection |
| 3 | Protected intermediate | Oxidation/hydrolysis | 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid | 70-80 | Carboxylic acid formation |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
- Optical Resolution: If chiral centers are present, optical isomers can be separated by chiral HPLC.
- Crystallization: Final compound often purified by recrystallization from suitable solvents.
Summary of Key Research Findings
- Acid-catalyzed cyclization of cis-epoxycyclohexanols is a high-yield method to access the bicyclic oxaspiro intermediates essential for the target compound.
- Epoxidation followed by ring expansion offers a concise route with fewer steps and high overall yield, suitable for scale-up.
- The benzyloxycarbonyl protecting group is efficiently introduced under mild conditions, facilitating subsequent synthetic steps.
- The carboxylic acid functionality can be installed or revealed by standard hydrolysis or oxidation techniques.
- The methods are supported by patent literature and peer-reviewed articles, demonstrating robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can influence the properties of the resulting compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its spirocyclic structure can enhance the stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The benzyloxycarbonyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural differences and molecular parameters of analogous spirocyclic compounds:
Functional Group Impact on Reactivity and Stability
- It is enzymatically cleavable, making the compound suitable for prodrug strategies .
- Cyano Group (C₁₀H₁₃NO₃): The electron-withdrawing cyano group increases electrophilicity at the spiro carbon, favoring nucleophilic additions. This compound may serve as a nitrile precursor in drug synthesis .
- Boc-Protected Aza-Spiro (C₁₃H₂₁NO₅): The tert-butoxycarbonyl (Boc) group offers acid-labile protection, while the nitrogen in the spiro system enhances hydrogen-bonding capacity, improving solubility in polar solvents .
- Oxo Group (C₁₀H₁₄O₃) : The ketone moiety increases susceptibility to nucleophilic attack, making this compound reactive in aldol condensations or reductions .
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activity, which may include enzyme inhibition and modulation of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.4 g/mol. The compound features several functional groups, including a benzyloxycarbonyl group, an amino group, and a carboxylic acid group, which contribute to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The spirocyclic nature allows for specific binding interactions that can modulate enzyme activity or receptor function. Research indicates that compounds with similar structural features may act as enzyme inhibitors or modulators, making them candidates for therapeutic applications in drug development.
Biological Activity
Research studies have suggested that this compound exhibits significant biological activity due to its structural characteristics. Notably, it has been investigated for:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
- Modulation of Biological Pathways : By interacting with receptors or enzymes, the compound may influence various signaling pathways, which could be beneficial in treating conditions such as cancer or metabolic disorders.
Case Studies
- Antimicrobial Activity : A study explored the potential antimicrobial properties of compounds similar to this compound. Results indicated that certain derivatives showed promising activity against resistant bacterial strains, suggesting that this class of compounds could be developed into new antibiotics .
- Enzyme Interaction Studies : Another research focused on the binding interactions between this compound and specific enzymes involved in drug metabolism. The findings demonstrated that the compound could effectively inhibit enzyme activity, indicating its potential as a lead compound for drug development aimed at enhancing therapeutic efficacy while reducing side effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | Lacks benzyloxycarbonyl group; simpler structure | |
| Tert-butyl 2-(((Benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate | Contains tert-butyl; larger size | |
| 7-Cbz-7-azaspiro[3.5]nonane-2-carboxylic acid | Similar core structure but lacks oxo group |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves constructing the spirocyclic core followed by introducing the benzyloxycarbonyl (Cbz) protecting group. Key steps include:
- Spirocycle formation : Use cyclization reactions under acidic or basic conditions, leveraging the reactivity of ketone and carboxylic acid groups .
- Cbz protection : React the amine intermediate with benzyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Optimization : Control temperature (e.g., 25–40°C for cyclization) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity. Catalytic amounts of DMAP may improve acylation efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% desired) .
- Spectroscopy : Confirm the spirocyclic structure via - and -NMR, focusing on diagnostic signals (e.g., spiro carbon at ~70 ppm in -NMR). FT-IR verifies the Cbz group (C=O stretch at ~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular ion matching the theoretical mass (±5 ppm tolerance) .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Prepare stock solutions in DMSO for biological assays .
- Stability : Store at –20°C under inert gas (N) to prevent hydrolysis of the Cbz group. Avoid prolonged exposure to strong bases or oxidizers, which degrade the spirocyclic core .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in multicomponent reactions?
The spirocyclic structure imposes steric constraints that direct regioselectivity. For example:
- Nucleophilic attacks : The 7-oxa ring’s rigidity limits access to the carbonyl group, favoring axial over equatorial attack in ketone-based reactions .
- Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (XPhos) to accommodate steric hindrance around the spiro carbon .
- Methodological tip : Computational modeling (DFT) predicts reactive sites, guiding experimental design for functionalization .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Case study : If MD simulations predict strong binding to protease X but assays show weak inhibition:
Validate computational parameters (e.g., solvation models, force fields) .
Test alternative binding conformers via X-ray crystallography or Cryo-EM .
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropy/enthalpy compensation .
Q. What methodologies quantify this compound’s interaction with enzymes, and how are binding affinities measured?
- Surface plasmon resonance (SPR) : Immobilize the enzyme on a sensor chip and monitor real-time binding kinetics (k, k) at varying compound concentrations .
- Fluorescence polarization (FP) : Label the enzyme with a fluorophore; increased polarization indicates reduced rotational mobility upon binding .
- Data interpretation : Fit SPR/FP data to a 1:1 Langmuir model to calculate K (dissociation constant). Compare with IC values from enzymatic assays .
Q. How does this compound serve as a bioisostere in medicinal chemistry, and what modifications enhance this role?
- Bioisosteric replacement : The spirocyclic core mimics pipecolic acid’s conformational rigidity, improving metabolic stability in peptidomimetics .
- Enhancement strategies :
- Replace the 7-oxa group with aza (N) to modulate hydrogen-bonding capacity .
- Introduce fluorine substituents on the benzyloxy group to enhance lipophilicity and BBB penetration .
- Validation : Compare ADME profiles (e.g., microsomal stability) of the parent compound and analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Root cause analysis : Variability may arise from:
Impure starting materials (validate via NMR/HPLC).
Undetected side reactions (e.g., epimerization during Cbz protection) .
- Mitigation :
- Use in situ monitoring (ReactIR) to track reaction progress.
- Optimize workup protocols (e.g., acidic washes to remove unreacted intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
